
3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one is a heterocyclic compound that features a thiophene ring fused to a benzoxazinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one typically involves the formation of the thiophene ring followed by its fusion with the benzoxazinone structure. One common method is the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoxazinone moiety to its corresponding amine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
科学的研究の応用
3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-microbial and anti-cancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of materials with specific electronic properties.
作用機序
The mechanism of action of 3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets. For instance, its anti-microbial activity may be due to the inhibition of bacterial enzymes, while its anti-cancer properties could be attributed to the induction of apoptosis in cancer cells. The compound may also interact with specific receptors or enzymes, modulating their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Uniqueness
3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one is unique due to its fused benzoxazinone structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
66078-77-1 |
|---|---|
分子式 |
C14H11NO2S |
分子量 |
257.31 g/mol |
IUPAC名 |
3-(5-ethylthiophen-2-yl)-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C14H11NO2S/c1-2-9-7-8-12(18-9)13-14(16)17-11-6-4-3-5-10(11)15-13/h3-8H,2H2,1H3 |
InChIキー |
PYCIQUWXEVUXII-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


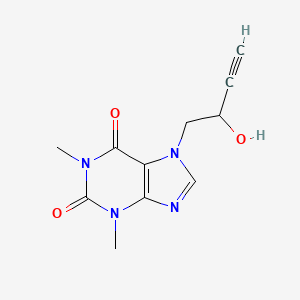

![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)


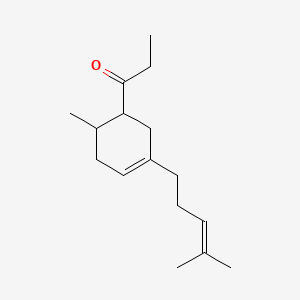
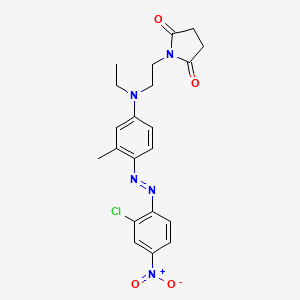
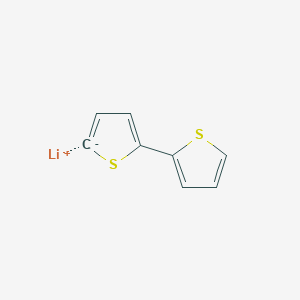
![2-methyl-N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1-phenylpropan-2-amine;oxalic acid](/img/structure/B14471282.png)
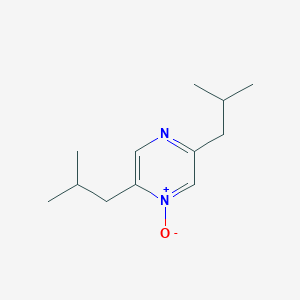



![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
